salvinorin B isopropoxymethyl ether

Description

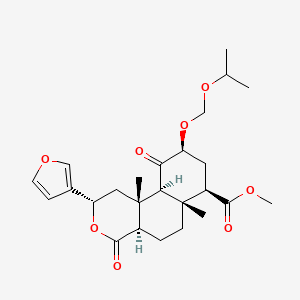

Salvinorin B isopropoxymethyl ether (IBOM-SB) is a semi-synthetic derivative of salvinorin B (SB), the inactive metabolite of salvinorin A (SA), a potent κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. These derivatives are synthesized by replacing the labile C-2 acetate group of SA with metabolically stable ether moieties, enhancing both potency and stability .

Key structural modifications in these derivatives involve alkoxyalkyl ethers at the C-2 position, which reduce susceptibility to esterase-mediated hydrolysis. For example, EOM-SB and MOM-SB exhibit subnanomolar KOR affinity and prolonged in vivo activity compared to SA .

Properties

Molecular Formula |

C25H34O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propan-2-yloxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C25H34O8/c1-14(2)31-13-32-18-10-17(22(27)29-5)24(3)8-6-16-23(28)33-19(15-7-9-30-12-15)11-25(16,4)21(24)20(18)26/h7,9,12,14,16-19,21H,6,8,10-11,13H2,1-5H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |

InChI Key |

FRUCKVROBALDJE-BYDLNXCSSA-N |

Isomeric SMILES |

CC(C)OCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CC(C)OCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Salvinorin B isopropoxymethyl ether is synthesized from salvinorin B, which is itself derived from salvinorin A. The synthesis involves the protection of the hydroxyl group at the C-2 position of salvinorin B with an isopropoxymethyl group. This protection is typically achieved using isopropoxymethyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of salvinorin B followed by its conversion to the isopropoxymethyl ether derivative. This process would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salvinorin B isopropoxymethyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to modify the ketone groups present in the molecule.

Substitution: Substitution reactions, particularly at the C-2 position, can be used to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various alkyl halides can be used for substitution reactions, often in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the alkyl halide used .

Scientific Research Applications

Salvinorin B isopropoxymethyl ether has several scientific research applications:

Neuropharmacology: It is used to study the kappa-opioid receptor and its role in modulating pain, mood, and cognition.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new analgesics and antidepressants.

Biological Studies: It is used in studies investigating the effects of kappa-opioid receptor agonists on cellular processes and signaling pathways.

Industrial Applications:

Mechanism of Action

Salvinorin B isopropoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, reduces cyclic AMP levels, and modulates ion channel activity. These actions result in analgesic, anti-inflammatory, and mood-altering effects .

Comparison with Similar Compounds

Pharmacological Comparisons

Receptor Affinity and Potency :

- EOM-SB : Demonstrates the highest KOR affinity (Kᵢ = 0.32 nM) and potency (EC₅₀ = 0.14 nM) among SA derivatives, surpassing SA (Kᵢ = 1.0 nM, EC₅₀ = 1.0 nM) .

- MOM-SB : Slightly less potent than EOM-SB (Kᵢ = 0.45 nM, EC₅₀ = 0.2 nM) but still more potent than SA .

- IBOM-SB : Expected to show reduced potency due to steric hindrance from the isopropyl group, analogous to bulkier derivatives like benzyloxymethyl ether (BOM-SB, Kᵢ = 72 nM) .

Table 2: Pharmacological Profiles

| Compound | KOR Kᵢ (nM) | KOR EC₅₀ (nM) | Selectivity Over MOR/DOR |

|---|---|---|---|

| SA | 1.0 | 1.0 | >1000-fold |

| EOM-SB | 0.32 | 0.14 | >1000-fold |

| MOM-SB | 0.45 | 0.2 | >1000-fold |

| BOM-SB | 72 | 72 | Not reported |

Pharmacokinetic and Metabolic Stability

- EOM-SB: Exhibits high metabolic stability in plasma but rapid brain clearance (~5–10 minutes) after intravenous (IV) administration. Slower absorption via intraperitoneal (IP) routes prolongs duration .

- MOM-SB : Similar pharmacokinetics to EOM-SB, with rapid brain entry and exit. Increased plasma protein binding reduces free drug availability compared to EOM-SB .

Table 3: Pharmacokinetic Properties

| Compound | Metabolic Stability | Plasma Half-Life (IV) | Brain Clearance (IV) | Duration (IP) |

|---|---|---|---|---|

| SA | Low | <5 min | <10 min | Short |

| EOM-SB | High | ~15 min | ~10 min | Moderate |

| MOM-SB | High | ~20 min | ~10 min | Moderate |

Therapeutic Potential

- EOM-SB : Shows promise in preclinical models of multiple sclerosis (MS), promoting remyelination via KOR activation . It also attenuates cocaine-seeking behavior with minimal side effects .

- MOM-SB : Demonstrates anti-addiction properties, reducing cocaine consumption in rodents .

Limitations and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.